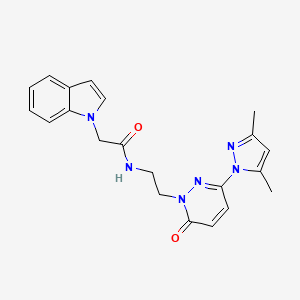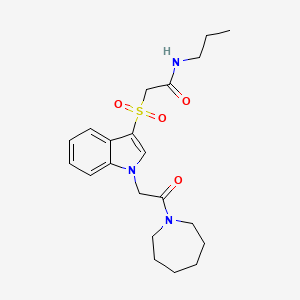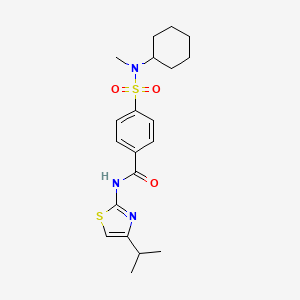![molecular formula C19H21N3O3S B2818627 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2379975-50-3](/img/structure/B2818627.png)
4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile, also known as MPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of specific protein kinases, making it a promising candidate for the development of new drugs.
Mechanism of Action
4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile works by binding to specific sites on protein kinases, preventing them from carrying out their normal functions. This inhibition can lead to a variety of effects, depending on the specific kinase being targeted. For example, inhibition of CK1δ and CK1ε can disrupt the regulation of circadian rhythms and the cell cycle, respectively.
Biochemical and Physiological Effects:
4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile has been shown to have a variety of biochemical and physiological effects, depending on the specific kinase being targeted. Inhibition of CK1δ and CK1ε can disrupt the regulation of circadian rhythms and the cell cycle, respectively. 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is its potent inhibitory activity against specific protein kinases, making it a valuable tool for studying the function of these enzymes. However, its specificity can also be a limitation, as it may not be effective against other kinases or may have off-target effects. Additionally, the synthesis of 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile can be challenging and time-consuming, which may limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile. One area of interest is the development of new cancer therapies based on the inhibition of specific protein kinases. Additionally, 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile could be used as a tool for studying the function of CK1δ and CK1ε in circadian rhythms and the cell cycle, respectively. Further research could also explore the potential use of 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile in other areas of medicinal chemistry, such as the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile involves several steps, starting with the reaction of 6-methyl-2-pyridinemethanol with piperidine and paraformaldehyde to yield the intermediate compound 4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]benzaldehyde. This intermediate is then reacted with benzonitrile and sulfonyl chloride to produce 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile.
Scientific Research Applications
4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of specific protein kinases, including CK1δ and CK1ε, which are involved in several cellular processes, including the regulation of circadian rhythms and the cell cycle. 4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-4-2-6-19(21-15)25-14-17-5-3-11-22(13-17)26(23,24)18-9-7-16(12-20)8-10-18/h2,4,6-10,17H,3,5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHHQEXDONQCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)



![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)




![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)

